molecular formula C12H19NOS B13200680 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

Cat. No.: B13200680
M. Wt: 225.35 g/mol
InChI Key: MKKQEFHWCYYJEA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is a thiazole derivative characterized by a methoxymethyl group at position 2 and a 2,2,3,3-tetramethylcyclopropyl substituent at position 4. The thiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen, provides a scaffold for diverse chemical modifications. The methoxymethyl group introduces ether functionality, while the tetramethylcyclopropyl substituent contributes steric bulk and conformational rigidity.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-(methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

InChI

InChI=1S/C12H19NOS/c1-11(2)10(12(11,3)4)8-7-15-9(13-8)6-14-5/h7,10H,6H2,1-5H3

InChI Key

MKKQEFHWCYYJEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CSC(=N2)COC)C

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Ring

The key step involves the reaction of the α-haloketone bearing the tetramethylcyclopropyl group with a sulfur and nitrogen source such as thiourea or a thioamide:

  • Condensation Reaction: The α-haloketone is reacted with thiourea in a polar solvent (e.g., ethanol or methanol) under reflux or room temperature conditions, promoting nucleophilic substitution and subsequent cyclization to form the 1,3-thiazole ring.

  • Reaction Conditions: Typically, the reaction proceeds efficiently within 10-20 minutes at room temperature or under mild reflux, often in the presence of a base such as triethylamine to facilitate cyclization.

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization or column chromatography using suitable solvents (e.g., ethyl acetate/hexanes).

  • Characterization: Confirmation of the structure is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry, ensuring the presence of the methoxymethyl and tetramethylcyclopropyl substituents on the thiazole ring.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Outcome/Notes
1 Tetramethylcyclopropyl alkene Cyclopropanation (e.g., Simmons–Smith reagent) Formation of tetramethylcyclopropyl ring
2 Tetramethylcyclopropyl ketone α-Halogenation (e.g., Br2 in CCl4) α-Bromoketone intermediate for thiazole synthesis
3 α-Bromoketone + Thiourea Reflux in ethanol or MeOH, base (triethylamine) Cyclization to 4-(tetramethylcyclopropyl)-1,3-thiazole
4 4-(Tetramethylcyclopropyl)-1,3-thiazole + Methoxymethyl halide Alkylation under basic conditions Introduction of 2-(methoxymethyl) substituent
5 Crude product Purification by recrystallization or chromatography Pure this compound

Research Findings and Notes

  • The Hantzsch synthesis remains the most reliable and widely used method for constructing 2,4-disubstituted thiazoles due to its simplicity and high yields.

  • The introduction of bulky cyclopropyl substituents requires careful control of reaction conditions, especially during halogenation and cyclopropanation steps, to avoid ring-opening or side reactions.

  • Alkoxymethylation at the 2-position typically proceeds smoothly under mild conditions, allowing selective functionalization without affecting the cyclopropyl substituent.

  • Alternative synthetic routes involving α,α-dibromoketones and thiourea derivatives have been reported to yield 2-amino-4-substituted thiazoles, which can be further modified to introduce methoxymethyl groups.

  • Catalytic dehydrogenation or oxidation steps may be necessary if the thiazole ring is initially formed as a partially saturated derivative.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the methoxymethyl group, potentially leading to the formation of thiazolidines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxymethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, thiazolidines.

    Substitution: Various substituted thiazoles and derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the unique substituents may allow it to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2/4) Molecular Formula Molecular Weight Key Features Reference
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole Methoxymethyl / Tetramethylcyclopropyl C₁₀H₁₆N₂OS ~228.3* Ether group, high steric bulk Hypothetical
2-Cyclopropyl-4-(methoxycarbonyl)-1,3-thiazole Cyclopropyl / Methoxycarbonyl C₈H₉NO₂S 183.23 Ester group, moderate polarity
2-Methyl-4-(1-methylethyl)-1,3-thiazole Methyl / Isopropyl C₇H₁₁NS 141.23 Simple alkyl substituents, low complexity
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole Methyl / Chloromethyl (nitro at C5) C₅H₆ClN₂O₂S 192.63 Electron-withdrawing nitro group
2-(2,2,3,3-Tetramethylcyclopropyl)-oxazole-4-carboxylic Acid Tetramethylcyclopropyl / Carboxylic Acid (oxazole core) C₁₂H₁₇NO₃ 235.27 Oxazole core, carboxylic acid functionality

*Hypothetical calculation based on structure.

Substituent Effects on Reactivity and Properties

Electronic Effects :

  • The methoxymethyl group in the target compound is electron-donating due to the oxygen atom, which may enhance nucleophilic substitution reactions at adjacent positions. In contrast, the methoxycarbonyl group in 2-cyclopropyl-4-(methoxycarbonyl)-1,3-thiazole () is electron-withdrawing, increasing electrophilicity at the carbonyl carbon .
  • The nitro group in 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole () strongly withdraws electrons, making the thiazole ring less reactive toward electrophilic aromatic substitution compared to alkyl-substituted derivatives .

This contrasts with the smaller cyclopropyl group in ’s compound, which offers less steric protection . The isopropyl group in 2-methyl-4-(1-methylethyl)-1,3-thiazole () provides moderate bulk but lacks the conformational constraints of cyclopropane rings .

Physicochemical and Crystallographic Insights

Hydrogen Bonding and Crystal Packing: Thiazoles with amino groups (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl) derivatives, ) exhibit extensive intermolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing crystal lattices. The target compound’s methoxymethyl group may participate in weaker C–H⋯O interactions instead, altering solubility and melting points . The tetramethylcyclopropyl substituent (analogous to ’s oxazole derivative) likely enhances hydrophobicity compared to polar carboxylic acid or ester groups .

Biological Activity

2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is a thiazole derivative with potential biological significance. This compound is characterized by its unique structural features, which may contribute to its biological activity. The molecular formula is C12H19NOSC_{12}H_{19}NOS with a molecular weight of 225.35 g/mol. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications.

  • CAS Number : 2059956-06-6
  • Molecular Weight : 225.35 g/mol
  • Molecular Formula : C12H19NOSC_{12}H_{19}NOS
  • SMILES Notation : COCc1nc(C2C(C)(C)C2(C)C)cs1

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the thiazole family have shown various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Activity

Research into thiazole derivatives indicates that modifications at the 4-position can enhance anticancer properties. For instance, compounds with similar thiazole structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted that structural modifications led to improved activity against melanoma and prostate cancer cells through mechanisms such as inhibition of tubulin polymerization .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Compounds with similar frameworks have been evaluated for their effectiveness against bacterial and fungal strains. For example, some thiazoles have exhibited appreciable antimicrobial activity in vitro . The specific activity of this compound against various pathogens remains to be systematically studied.

The proposed mechanisms through which thiazole derivatives exert their biological effects include:

  • Inhibition of Tubulin Polymerization : This is a common mechanism for anticancer agents that disrupt microtubule dynamics.
  • Interaction with Enzymatic Pathways : Some thiazoles may inhibit enzymes critical for microbial survival or cancer cell proliferation.

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